Structural and Synthetic Profiling of Benzyl[(2S)-3-methoxybutan-2-yl]amine: A Key Chiral Synthon in Modern Drug Discovery
Structural and Synthetic Profiling of Benzyl[(2S)-3-methoxybutan-2-yl]amine: A Key Chiral Synthon in Modern Drug Discovery
Executive Summary
The architectural complexity of modern small-molecule therapeutics relies heavily on highly functionalized, stereopure building blocks. Benzyl[(2S)-3-methoxybutan-2-yl]amine (CAS: 1807882-43-4)[1] has emerged as a critical chiral synthon, particularly in the development of next-generation metabolic modulators. This in-depth technical guide explores the physicochemical properties, biological applications, and self-validating synthetic methodologies associated with this molecule, providing drug development professionals with a comprehensive blueprint for its utilization.
Structural Identity & Physicochemical Profiling
Benzyl[(2S)-3-methoxybutan-2-yl]amine is a secondary amine characterized by a contiguous two-carbon chiral axis (C2 and C3). The IUPAC designation explicitly defines the (2S) absolute configuration at the amine-bearing carbon, while the C3 methoxy-bearing carbon can exist in syn or anti relative stereochemistry depending on the upstream synthetic pool.
The strategic inclusion of the N-benzyl group serves a dual purpose: it acts as a robust, orthogonally cleavable protecting group during complex multi-step syntheses, and it provides a highly lipophilic anchor for initial structure-activity relationship (SAR) screenings.
Quantitative Data Summary
The following table summarizes the core physicochemical metrics utilized for the analytical validation of this compound[1].
| Property | Value / Description |
| IUPAC Name | (2S)-N-benzyl-3-methoxybutan-2-amine |
| CAS Registry Number | 1807882-43-4 |
| PubChem CID | 75481279 |
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.29 g/mol |
| Hydrogen Bond Donors | 1 (Secondary Amine) |
| Hydrogen Bond Acceptors | 2 (Amine, Methoxy Ether) |
| Rotatable Bonds | 5 |
Mechanistic Role in Drug Development: GLP-1R Agonists
In recent medicinal chemistry campaigns, derivatives of 3-methoxybutan-2-amine have been heavily cited in the synthesis of oral small-molecule Glucagon-like peptide-1 receptor (GLP-1R) agonists (e.g.,)[2].
The Causality of Structural Choices: The biological efficacy of these agonists is deeply tied to their stereochemistry. The (2S) configuration ensures that the molecular trajectory of the downstream drug perfectly aligns with the stereosensitive binding pocket of the GLP-1 receptor. The C3 methoxy group acts as a precise hydrogen-bond acceptor, engaging polar residues in the transmembrane domain, while the steric bulk of the core carbon chain forces the molecule into a bioactive conformation that triggers Gαs protein activation[2].
Fig 1. GLP-1R intracellular signaling cascade activated by small-molecule agonists.
Experimental Protocols: A Self-Validating Synthetic Workflow
To ensure scientific integrity, the synthesis of benzyl[(2S)-3-methoxybutan-2-yl]amine must be approached as a self-validating system . The protocol below utilizes a highly selective reductive amination followed by a thermodynamically driven chiral resolution.
Step 1: Reductive Amination (Imination and Selective Reduction)
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Objective: Direct coupling of 3-methoxybutan-2-one with benzylamine to form the racemic secondary amine.
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Causality of Reagents: Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride (NaBH₄). The electron-withdrawing acetate ligands on STAB significantly reduce its nucleophilicity, ensuring it selectively reduces the transient iminium ion without attacking the unreacted ketone starting material. Acetic acid is added as a Brønsted acid to catalyze iminium formation.
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Procedure:
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Charge a dry, argon-purged flask with 3-methoxybutan-2-one (1.0 eq) and anhydrous Dichloromethane (DCM) (0.2 M).
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Add Benzylamine (1.05 eq) and glacial Acetic acid (0.1 eq). Stir at room temperature for 2 hours to allow imine formation.
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Cool the reaction to 0 °C and add STAB (1.5 eq) portion-wise to control the exothermic hydride transfer.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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In-Process Control (IPC): Quench an aliquot in saturated NaHCO₃ and analyze via LC-MS. The system validates the completion of this step when the ketone mass disappears and the m/z 194 [M+H]+ peak dominates.
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Quench the bulk reaction with 1N NaOH, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the racemic amine.
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Step 2: Chiral Resolution (Pope-Peachy Method)
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Objective: Isolate the (2S)-enantiomer from the racemic mixture.
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Causality of Reagents: L-(+)-Tartaric acid is utilized because its rigid, chiral, hydrogen-bonding network selectively co-crystallizes with the (2S)-amine. By using only 0.5 equivalents of the resolving agent (the Pope-Peachy method), the system mathematically restricts salt formation to the target enantiomer, leaving the (2R)-amine free in solution.
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Procedure:
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Dissolve the crude racemic amine (1.0 eq) in a 9:1 mixture of Ethanol/Water at 60 °C.
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Add L-(+)-Tartaric acid (0.5 eq) dissolved in hot Ethanol.
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Allow the solution to cool to room temperature slowly over 8 hours to promote the growth of highly ordered, thermodynamically stable diastereomeric crystals.
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Filter the precipitate and wash with cold Ethanol.
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Self-Validation: Analyze the crystals via Chiral HPLC. If the enantiomeric excess (ee) is <99%, perform a single recrystallization from hot Ethanol. The thermodynamic preference of the crystal lattice ensures the optical purity self-corrects to >99% ee.
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Basify the pure salt with 2N NaOH and extract with Ethyl Acetate to yield the free base Benzyl[(2S)-3-methoxybutan-2-yl]amine.
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Fig 2. Self-validating synthetic workflow for enantioenriched (2S)-amine isolation.
Analytical Validation Parameters
To establish absolute trustworthiness, the isolated product must be subjected to rigorous analytical validation.
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¹H NMR (CDCl₃, 400 MHz): The spectrum is characterized by a distinct singlet at ~3.35 ppm corresponding to the 3-methoxy group ( −OCH3 ) and an AB quartet or two doublets around 3.7-3.9 ppm for the benzylic protons ( −CH2−Ph ), confirming the successful installation of the protecting group.
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Chiral HPLC: Utilizing a Chiralpak AD-H column (Hexane/Isopropanol/Diethylamine 90:10:0.1, 1.0 mL/min). The baseline separation of the (2S) and (2R) peaks serves as the ultimate self-validating checkpoint for the resolution protocol.
References
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American Elements. "Benzyl[(2S)-3-methoxybutan-2-yl]amine | CAS 1807882-43-4." Chemical Products Catalog. Retrieved from:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 75481279, (2S)-N-benzyl-3-methoxybutan-2-amine." PubChem. Retrieved from:[Link]
- Google Patents. "US20240199589A1 - Glp-1r modulating compounds." United States Patent and Trademark Office.
